molecular formula C15H25BO5 B2529938 Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate CAS No. 2415763-40-3

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B2529938
CAS No.: 2415763-40-3
M. Wt: 296.17
InChI Key: UQLCSVZQYNFVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclohexene ring. It is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Scientific Research Applications

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The compound is sensitive to moisture. It has a flash point of 108°F. It is classified as an Eye Irritant 2 and Flammable Liquid 3. The recommended safety measures include avoiding sparks and open flames (P210) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units, indicating its potential use in the development of new materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate typically involves the reaction of pinacol borane with dimethyl carbonate. The reaction is catalyzed by a lanthanum-based catalyst, such as La[N(SiMe3)2]3. The reaction is carried out under an inert atmosphere of nitrogen or argon to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard purification techniques .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted boronic esters, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boron atom in the compound acts as a Lewis acid, facilitating the formation of a complex with a palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is unique due to its cyclohexene ring, which provides additional steric hindrance and electronic effects compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO5/c1-13(2)14(3,4)21-16(20-13)11-7-9-15(19-6,10-8-11)12(17)18-5/h7H,8-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLCSVZQYNFVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.